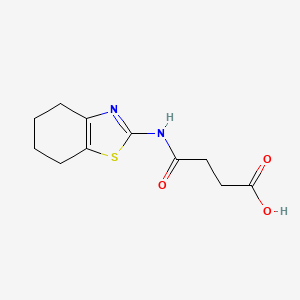

4-oxo-4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)butanoic acid

Description

4-oxo-4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)butanoic acid is a heterocyclic compound featuring a 4-oxobutanoic acid backbone substituted with a 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino group. This structure combines a β-keto acid moiety with a partially saturated benzothiazole ring, a configuration that may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

4-oxo-4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c14-9(5-6-10(15)16)13-11-12-7-3-1-2-4-8(7)17-11/h1-6H2,(H,15,16)(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEFKNLDHRBWOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901167236 | |

| Record name | 4-Oxo-4-[(4,5,6,7-tetrahydro-2-benzothiazolyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901167236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107811-09-6 | |

| Record name | 4-Oxo-4-[(4,5,6,7-tetrahydro-2-benzothiazolyl)amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107811-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxo-4-[(4,5,6,7-tetrahydro-2-benzothiazolyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901167236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Oxo-4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)butanoic acid is a synthetic compound with the molecular formula C11H14N2O3S and a molecular weight of 254.31 g/mol. This compound has garnered attention in scientific research due to its potential biological activities. Its structure includes a benzothiazole moiety, which is known for various pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H14N2O3S |

| Molecular Weight | 254.31 g/mol |

| CAS Number | 107811-09-6 |

| Purity | Typically ≥ 95% |

The compound is characterized by its complex structure and has been synthesized for various biological evaluations.

Anticancer Potential

Research indicates that derivatives of benzothiazole compounds exhibit significant anticancer properties. In a study involving various analogues, compounds similar to 4-oxo-4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)butanoic acid were tested against leukemia cell lines (CCRF-CEM). The results demonstrated varying degrees of cytotoxicity, with some derivatives showing promising IC50 values below 20 µg/mL . While specific data on this compound's anticancer activity is limited, its structural similarities suggest potential efficacy.

The biological activity of benzothiazole derivatives often involves interaction with cellular pathways related to apoptosis and cell cycle regulation. These compounds may induce apoptosis through the activation of caspases or inhibition of anti-apoptotic proteins. Further studies are necessary to elucidate the exact mechanisms by which 4-oxo-4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)butanoic acid exerts its effects.

Neuroprotective Effects

Benzothiazole derivatives have also been investigated for their neuroprotective properties. Compounds that can cross the blood-brain barrier (BBB) are particularly valuable in treating neurodegenerative diseases. Preliminary studies suggest that related compounds may reduce oxidative stress and inhibit neuroinflammation . However, specific studies on this compound's neuroprotective effects remain sparse.

Case Studies and Research Findings

- In Vitro Studies :

-

Toxicology Assessments :

- The compound has been classified under GHS07 hazard statements indicating potential harm if ingested or inhaled. This classification necessitates careful handling in laboratory settings.

- Pharmacological Reviews :

Comparison with Similar Compounds

Research Implications and Gaps

- Structural Insights: The benzothiazole-amino group in the target compound may offer advantages in drug design due to its balanced hydrophobicity and hydrogen-bonding capacity.

- Data Limitations : Direct experimental data (e.g., solubility, bioactivity) for the target compound are absent in the evidence, necessitating further studies.

Q & A

Basic: What are the common synthetic routes for 4-oxo-4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)butanoic acid?

Answer:

Synthesis typically involves multi-step reactions:

Coupling of the thiazole core : The 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine moiety is prepared via cyclization of substituted cyclohexenyl thioamides under acidic conditions .

Formation of the oxobutanoic acid backbone : Succinic anhydride or activated esters (e.g., tert-butyl esters) are used to introduce the 4-oxobutanoic acid group via nucleophilic substitution .

Protection/deprotection strategies : Fmoc or tert-butyl groups are employed to protect reactive sites (e.g., amino or carboxyl groups) during synthesis, followed by deprotection using TFA or base .

Key Considerations : Reaction pH (6–8) and temperature (25–60°C) are critical for minimizing side products .

Advanced: How can reaction yields be optimized for this compound’s synthesis?

Answer:

Yield optimization requires:

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts improve coupling efficiency between the thiazole and oxobutanoic acid moieties .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while methanol/water mixtures aid crystallization .

- Real-time monitoring : Use HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .

Data Contradictions : Some studies report reduced yields at >60°C due to thermal decomposition, while others suggest higher temperatures (80°C) accelerate coupling. Resolution involves pilot-scale testing under inert atmospheres .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

- NMR : and NMR confirm the thiazole ring (δ 2.5–3.5 ppm for tetrahydro protons) and oxobutanoic acid carbonyl (δ 170–175 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 343.5) and fragmentation patterns .

- IR spectroscopy : Identifies C=O stretches (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected tautomerism)?

Answer:

Discrepancies may arise from:

- Tautomeric equilibria : The thiazole ring’s amino group can exhibit keto-enol tautomerism, altering NMR shifts. Use variable-temperature NMR or deuterated solvents (DMSO-d₆) to stabilize specific forms .

- Dynamic proton exchange : Low-temperature NMR (-40°C) or 2D-COSY experiments clarify overlapping signals .

Basic: How is the compound’s biological activity assessed in vitro?

Answer:

- Enzyme inhibition assays : Test interactions with kinases or proteases using fluorogenic substrates .

- Cell viability assays : MTT or resazurin-based protocols assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .

- SAR studies : Compare activity against analogs (e.g., 2-amino-1,3-thiazole derivatives) to identify critical functional groups .

Advanced: How to address conflicting bioactivity data across structural analogs?

Answer:

- Conformational analysis : Molecular docking (AutoDock Vina) identifies binding pose variations due to the oxobutanoic acid’s flexibility .

- Solubility correction : Normalize activity data using measured logP values (e.g., XLogP3 = 3.3) to account for membrane permeability differences .

Basic: What functional groups dictate reactivity in this compound?

Answer:

- Oxobutanoic acid : Prone to esterification (e.g., methyl esters) or amidation (e.g., coupling with primary amines) .

- Thiazole amino group : Participates in Schiff base formation or metal coordination (e.g., Zn²⁺) .

Advanced: How to mitigate regioselectivity issues during derivatization?

Answer:

- Protecting group strategies : Use Boc for the thiazole amino group to direct reactions to the oxobutanoic acid .

- Computational modeling : DFT calculations (Gaussian) predict electrophilic/nucleophilic sites to guide synthetic planning .

Basic: What are the storage and handling recommendations?

Answer:

- Storage : -20°C under argon; desiccate to prevent hydrolysis of the oxobutanoic acid .

- Solubility : DMSO (≥50 mg/mL) for biological assays; avoid aqueous buffers with pH >8 to prevent decomposition .

Advanced: How to analyze degradation pathways under physiological conditions?

Answer:

- Forced degradation studies : Expose to heat (40°C), light (UV), or pH extremes (2–12) and monitor via LC-MS .

- Mechanistic insights : Degradation typically involves hydrolysis of the oxobutanoic acid ester or oxidation of the tetrahydrobenzothiazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.